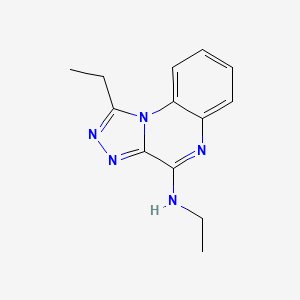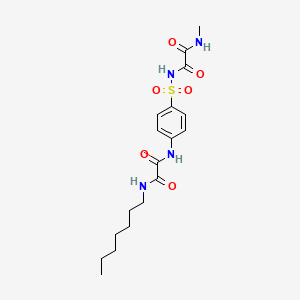
N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine is a heterocyclic compound that belongs to the family of triazoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents .
Vorbereitungsmethoden
The synthesis of N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde . The reaction is facilitated by an oxidation-reduction mechanism using chloranil . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include chloranil for oxidation, sodium borohydride for reduction, and different nucleophiles for substitution reactions . The major products formed from these reactions are quinoxaline derivatives, dihydroquinoxaline derivatives, and substituted triazoloquinoxalines .
Wissenschaftliche Forschungsanwendungen
N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to upregulate pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, while downregulating pro-oncogenic cell survival proteins like Bcl-2 . This leads to the induction of apoptosis in cancer cells . Additionally, the compound can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in cancer angiogenesis .
Vergleich Mit ähnlichen Verbindungen
N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]quinoxaline: Known for its anticancer activities.
Imidazo[1,2-a]pyrazine: Exhibits interesting activities on a panel of cancer cell lines.
Pyrazolo[1,5-a]quinoxaline: Displays cytotoxic activities against melanoma cell lines.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific applications .
Eigenschaften
CAS-Nummer |
91895-52-2 |
|---|---|
Molekularformel |
C13H15N5 |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
N,1-diethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C13H15N5/c1-3-11-16-17-13-12(14-4-2)15-9-7-5-6-8-10(9)18(11)13/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
CHGBCRZJIYWPIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(1S,2R,19R,22S,34S,37R,40R,52S)-22-(adamantane-1-carbonylamino)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B15187644.png)



